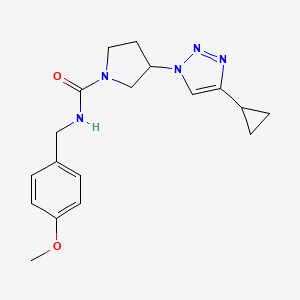
2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1-(pyridin-2-yl)propan-2-amine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2 . It is a solid substance and is also known as "(2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride" .
Molecular Structure Analysis
The molecular weight of “this compound” is 223.14 . The InChI key is WQMCWVFMBPRHJX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It has a molecular weight of 223.14 . The storage temperature is normal and it should be kept in a dark place, sealed in dry .Scientific Research Applications
Transition Metal Complexes
A novel pentadentate amine/imine ligand, derived from the condensation of 2-Methyl-2-(pyridin-2-yl)propane-1,3-diamine and formaldehyde, acts as a pentadentate towards several first-row transition metals, such as Ni2+, Fe2+, Zn2+, and Cu2+, but tridentate towards Mn2+. This has been utilized in the preparation of hexahydropyrimidine derivatives, demonstrating the potential of such complexes in coordination chemistry and possibly catalysis due to the specific coordination behaviors and properties exhibited by these complexes (Schmidt, Wiedemann, & Grohmann, 2011).
Catalytic Applications
Palladium(II) complexes, involving ligands derived from 2-Methyl-1-(pyridin-2-yl)propan-2-amine, have shown efficacy as catalysts for the methoxycarbonylation of olefins, producing linear and branched esters. These findings underscore the potential use of these complexes in industrial applications for the production of esters from olefins, highlighting the versatility of 2-Methyl-1-(pyridin-2-yl)propan-2-amine derivatives in catalytic processes (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Ligand Synthesis and Characterization
The reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation produces a tetradentate ligand through condensation, which includes 2-Methyl-1-(pyridin-2-yl)propan-2-amine as a component. This ligand, upon complexation with cadmium(II) iodide, forms a complex with a distorted octahedral geometry, showcasing the ligand's ability to bind with metal ions and the potential for creating various metal complexes with unique geometries and properties (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).
Nitrogen-NMR Protonation Studies
Nitrogen-NMR studies focusing on the protonation of compounds similar to 2-Methyl-1-(pyridin-2-yl)propan-2-amine have provided insights into the basicity of different nitrogen sites within the molecules. Such studies are crucial for understanding the chemical behavior of these compounds under various conditions, which is essential for their application in synthesis and catalysis (Anderegg, Popov, & Pregosin, 1986).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-9(2,10)7-8-5-3-4-6-11-8;;/h3-6H,7,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIGQTDIRBXTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2933276.png)




![3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine](/img/structure/B2933282.png)
![(1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2933284.png)

![4-[4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2933287.png)
![1-(prop-2-yn-1-yl)-N-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B2933289.png)

![N1-(4-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2933295.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2933297.png)

